Jaceidin triacetate

Übersicht

Beschreibung

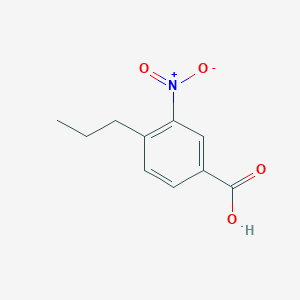

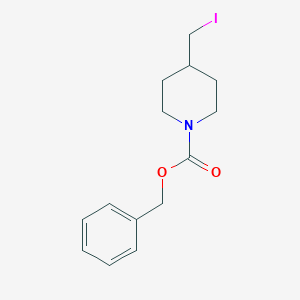

Jaceidin triacetate is a compound with the CAS Number: 14397-69-4 . It is a natural compound isolated from marula bark .

Molecular Structure Analysis

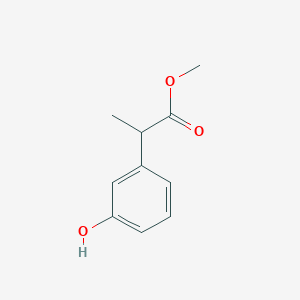

Jaceidin triacetate has a molecular formula of C24H22O11 . Its average mass is 486.425 Da and its monoisotopic mass is 486.116211 Da . The IUPAC name for Jaceidin triacetate is [4- (5,7-diacetyloxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate .Physical And Chemical Properties Analysis

Jaceidin triacetate has a molecular weight of 486.4 g/mol . It has 0 hydrogen bond donors and 11 hydrogen bond acceptors . It has 10 rotatable bonds . Its exact mass is 486.11621151 g/mol .Wissenschaftliche Forschungsanwendungen

Antiviral Research

Jaceidin triacetate has been identified as a compound that can inhibit SARS-CoV-2 Mpro, which is a key enzyme necessary for the coronavirus replication process. It has shown effectiveness in inhibiting the replication of SARS-CoV-2 in Vero-E6 cells .

Anticancer Research

Jaceidin flavonoid has exhibited a high cytotoxic effect in vitro and has been evaluated for its in vivo anti-tumor activity against Ehrlich’s ascites carcinoma (EAC) .

Wirkmechanismus

Target of Action

Jaceidin triacetate, a natural compound isolated from marula bark , primarily targets the 3CL protease or main protease (Mpro) of the SARS-CoV-2 virus . This cysteine protease is responsible for cleaving the polyprotein translated from SARS-CoV-2 ssRNA into 11 functional proteins .

Mode of Action

Jaceidin triacetate interacts with the Mpro of SARS-CoV-2, inhibiting its function . The IC50 value, a measure of the effectiveness of the compound in inhibiting biological function, is 11.9 µM . By inhibiting Mpro, Jaceidin triacetate prevents the virus from replicating, as the protease is essential for the production of functional proteins from the viral ssRNA .

Biochemical Pathways

The inhibition of Mpro by Jaceidin triacetate disrupts the replication cycle of SARS-CoV-2 . This disruption prevents the virus from producing the proteins it needs to replicate and infect other cells .

Result of Action

The primary result of Jaceidin triacetate’s action is the inhibition of SARS-CoV-2 replication in Vero-E6 cells . This inhibition could potentially reduce the viral load in an infected individual, alleviating symptoms and potentially shortening the duration of illness.

Eigenschaften

IUPAC Name |

[4-(5,7-diacetyloxy-3,6-dimethoxy-4-oxochromen-2-yl)-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O11/c1-11(25)32-15-8-7-14(9-16(15)29-4)21-24(31-6)20(28)19-17(35-21)10-18(33-12(2)26)22(30-5)23(19)34-13(3)27/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGHDHYGZDLRGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC(=O)C)OC)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jaceidin triacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the inhibitory activity of Jaceidin triacetate against SARS-CoV-2?

A1: Jaceidin triacetate was identified as one of four novel flavonoid inhibitors of the SARS-CoV-2 main protease (Mpro) through high-throughput screening of 1,020 diverse flavonoids []. Its IC50 for Mpro inhibition was found to be between 5-15 µM, indicating a promising level of potency.

Q2: Why was Jaceidin triacetate not investigated further despite its promising Mpro inhibitory activity?

A2: Despite showing potential as an Mpro inhibitor, Jaceidin triacetate was deemed too toxic for further analysis in this specific study []. The researchers do not elaborate on the observed toxicity or the specific assays used to determine it. This highlights a common challenge in drug discovery, where promising in vitro activity may be hampered by unfavorable safety profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)

![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)

![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)